![molecular formula C19H13F3N6OS B2887620 N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-73-2](/img/structure/B2887620.png)
N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
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Scientific Research Applications
Radioligand Synthesis and PET Imaging
Radiosynthesis of fluorine-18 labeled compounds, such as DPA-714, demonstrates the application of similar compounds in positron emission tomography (PET) imaging for studying the translocator protein (18 kDa), which is significant in neuroinflammation research (Dollé et al., 2008). This research highlights the importance of such compounds in developing diagnostic tools for brain disorders.
Molecular Probes for Adenosine Receptors
Compounds structurally related to the one mentioned are used in creating molecular probes for the A2A adenosine receptor, showcasing their potential in studying receptor-ligand interactions and the development of therapeutic agents (Kumar et al., 2011). These studies contribute to understanding the pharmacological targeting of adenosine receptors.
Insecticidal Applications
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety for their insecticidal activity against cotton leafworm demonstrate another facet of research application for similar compounds (Fadda et al., 2017). This suggests potential agricultural applications in pest management strategies.
Antimicrobial and Antitumor Activities
Research into enaminones as building blocks for the synthesis of pyrazoles with antitumor and antimicrobial activities presents an avenue for the development of new therapeutic agents (Riyadh, 2011). These studies underscore the potential of such compounds in medicinal chemistry for treating various diseases.
Anticonvulsant and Antidepressant Activities
The design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives for their anticonvulsant and antidepressant activities highlight the potential psychiatric and neurological applications (Zhang et al., 2016). This research could lead to the development of new treatments for epilepsy and depression.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-12-3-1-11(2-4-12)8-28-18-17(26-27-28)19(24-10-23-18)30-9-16(29)25-15-6-5-13(21)7-14(15)22/h1-7,10H,8-9H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNABXXMZHCGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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